Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a methyl ester group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable reagent such as a halogenated furan.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the benzofuran derivative is reacted with formaldehyde and a primary or secondary amine.
Esterification: The carboxylic acid group at the 2-position of the benzofuran ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Unique due to the presence of both an aminomethyl group and a methyl ester group on the benzofuran ring.
Methyl 3-(aminomethyl)-1-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a methyl ester.
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the aminomethyl group and the methyl ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNSALFMTKCBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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